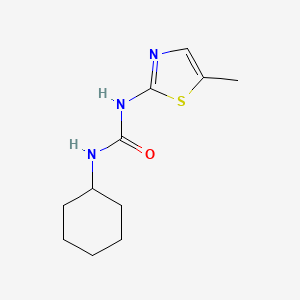
1-Cyclohexyl-3-(5-methylthiazol-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexyl-3-(5-methylthiazol-2-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a urea derivative that has been extensively studied for its biological and pharmacological properties.
Mécanisme D'action
The mechanism of action of 1-Cyclohexyl-3-(5-methylthiazol-2-yl)urea is not fully understood. However, it has been suggested that it acts by modulating the activity of ion channels in the nervous system. It has been found to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. It has also been shown to enhance the activity of GABA receptors, which are involved in the inhibition of neuronal activity.
Biochemical and Physiological Effects:
1-Cyclohexyl-3-(5-methylthiazol-2-yl)urea has been found to have various biochemical and physiological effects. It has been shown to reduce the release of inflammatory mediators such as prostaglandins and cytokines. It has also been found to decrease the activity of enzymes involved in the production of reactive oxygen species, which are implicated in the pathogenesis of various diseases. Additionally, it has been shown to increase the levels of neurotransmitters such as GABA, which are involved in the regulation of neuronal activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-Cyclohexyl-3-(5-methylthiazol-2-yl)urea in lab experiments is its potent anticonvulsant and antinociceptive activities. It has also been found to have a low toxicity profile, which makes it a suitable candidate for further investigation. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for the investigation of 1-Cyclohexyl-3-(5-methylthiazol-2-yl)urea. One of the directions is to elucidate its mechanism of action by conducting further studies on its effects on ion channels and neurotransmitter receptors. Another direction is to investigate its potential use as a drug for the treatment of other diseases such as anxiety and depression. Additionally, its potential use as a tool in neuroscience research for the modulation of neuronal activity can also be explored.
Conclusion:
In conclusion, 1-Cyclohexyl-3-(5-methylthiazol-2-yl)urea is a promising chemical compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further investigation of this compound can lead to the development of new drugs for the treatment of various diseases and can also provide insights into the modulation of neuronal activity.
Méthodes De Synthèse
The synthesis of 1-Cyclohexyl-3-(5-methylthiazol-2-yl)urea involves the reaction of cyclohexylisocyanate with 5-methyl-2-thiohydantoin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate which is then treated with acid to yield the final product. The yield of the product can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of reagents used.
Applications De Recherche Scientifique
1-Cyclohexyl-3-(5-methylthiazol-2-yl)urea has been extensively studied for its biological and pharmacological properties. It has been found to possess anticonvulsant, antinociceptive, and anti-inflammatory activities. It has also been investigated for its potential use as a drug for the treatment of various diseases such as epilepsy, neuropathic pain, and inflammation.
Propriétés
IUPAC Name |
1-cyclohexyl-3-(5-methyl-1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS/c1-8-7-12-11(16-8)14-10(15)13-9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTKCFOIBXSYOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-(5-methylthiazol-2-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-fluorophenyl)cyclopentyl]pyrazine-2-carboxamide](/img/structure/B7468826.png)


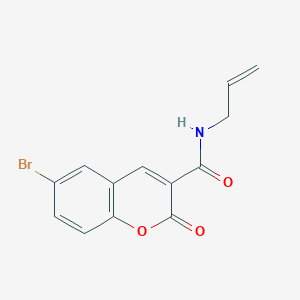


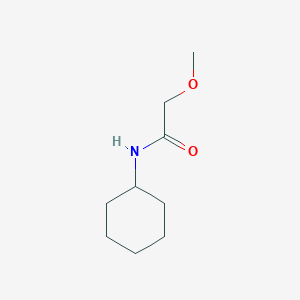
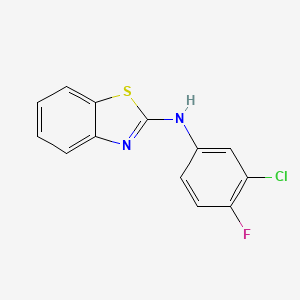
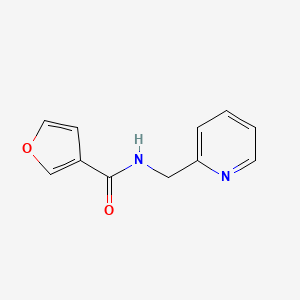
![2-hydroxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B7468907.png)
![3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B7468910.png)
![N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylpyridine-2-carboxamide](/img/structure/B7468911.png)

![2-[(3-Chlorobenzoyl)-methylamino]acetic acid](/img/structure/B7468920.png)